N'-cyclohexylethane-1,2-diamine;hydrochloride
Description
Properties
CAS No. |
64670-87-7 |
|---|---|
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
N'-cyclohexylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7,9H2;1H |
InChI Key |
LNPRDNBVIDLMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N1 Cyclohexylethane 1,2 Diamine Dihydrochloride
Established and Novel Synthetic Routes to N1-cyclohexylethane-1,2-diamine and its Dihydrochloride (B599025) Salt
The synthesis of N1-cyclohexylethane-1,2-diamine and its subsequent conversion to the dihydrochloride salt can be achieved through various established and emerging chemical strategies. These methods often focus on the formation of the crucial carbon-nitrogen bonds and the introduction of the cyclohexyl group onto the ethylenediamine (B42938) backbone.
A primary and widely utilized method for the synthesis of N-substituted ethylenediamines, including N1-cyclohexylethane-1,2-diamine, is reductive amination . This "one-pot" reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. alfa-chemistry.comthieme-connect.de In the context of N1-cyclohexylethane-1,2-diamine synthesis, this would typically involve the reaction of cyclohexanone (B45756) with ethylenediamine. The initial reaction forms an imine or enamine intermediate, which is then reduced using a suitable reducing agent.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are favored for their selectivity and ability to function under mild, slightly acidic conditions that facilitate imine formation without significantly reducing the starting carbonyl compound. alfa-chemistry.comorganic-chemistry.org Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is another effective reduction method. google.commdpi.com
Another synthetic strategy involves the Michael addition of an amine to an α,β-unsaturated compound, followed by further transformations. For instance, an amine can be reacted with a compound like ethyl acrylate, followed by hydrazinolysis and a Curtius rearrangement to yield the N-substituted ethylenediamine. asianpubs.orggoogle.com
The final step in preparing the target compound is the formation of the dihydrochloride salt . This is typically achieved by treating the free base form of N1-cyclohexylethane-1,2-diamine with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol (B130326). The dihydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Optimizing reaction conditions is crucial for maximizing the yield and purity of N1-cyclohexylethane-1,2-diamine dihydrochloride. Key parameters that are often adjusted include the choice of solvent, temperature, pH, and the stoichiometry of the reactants and reagents.
In reductive amination , the pH of the reaction medium is a critical factor. Mildly acidic conditions (pH 4-6) are generally optimal as they facilitate the formation of the iminium ion intermediate without causing significant decomposition of the reducing agent. alfa-chemistry.com The choice of solvent can also influence the reaction rate and yield; polar aprotic solvents like methanol or tetrahydrofuran (THF) are commonly employed. alfa-chemistry.com Temperature control is also important, with many reductive amination reactions proceeding efficiently at room temperature. google.com
For syntheses involving catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature are key variables. For example, the reductive amination of cyclohexanone with ammonia and hydrogen has been studied using various catalysts, where factors like metal dispersion and surface properties significantly impact conversion rates and selectivity. mdpi.com
The purity of the final product is often enhanced through purification techniques such as recrystallization or column chromatography of the free base before salt formation. smolecule.com Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the determination of the optimal reaction time, preventing the formation of byproducts from over-reaction.
| Parameter | Condition | Rationale |
| Reaction Type | Reductive Amination | Efficient one-pot synthesis. |
| Reactants | Cyclohexanone, Ethylenediamine | Readily available starting materials. |
| Reducing Agent | Sodium cyanoborohydride or Catalytic Hydrogenation | Selective reduction of the imine intermediate. |
| pH | 4-6 | Optimizes imine formation and reductant stability. alfa-chemistry.com |
| Solvent | Methanol, THF | Good solubility for reactants and reagents. alfa-chemistry.com |
| Temperature | Room Temperature | Mild conditions often suffice. google.com |
| Purification | Recrystallization/Chromatography | Ensures high purity of the final product. smolecule.com |
Stereoselective Synthesis and Enantiomeric Control in Diamine Architectures
Chiral vicinal diamines are highly valuable scaffolds in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. acs.orgmerckmillipore.com Consequently, the development of stereoselective methods to synthesize enantiomerically pure or enriched N1-cyclohexylethane-1,2-diamine and its analogs is of significant interest.
The asymmetric synthesis of vicinal diamines can be achieved through various catalytic methods that control the stereochemical outcome of the reaction. One powerful approach is the catalytic asymmetric reductive amination . This involves using a chiral catalyst to induce enantioselectivity in the reduction of the imine intermediate. Chiral metal complexes, often featuring ligands derived from chiral diamines or amino alcohols, are frequently employed. nih.gov For example, iridium complexes with chiral diamine ligands have been shown to be effective for the asymmetric transfer hydrogenation of imines. nih.gov
Another strategy is the asymmetric umpolung functionalization of imines . In this approach, the polarity of the imine is reversed, allowing it to act as a nucleophile. Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to control the enantioselectivity of the subsequent reaction, for instance, in a cross-Mannich reaction to form chiral vicinal diamines. acs.org
Palladium-catalyzed asymmetric allylic amination is another valuable method for accessing chiral diamines. nih.gov This reaction can be used to introduce an amine nucleophile to an allylic substrate in an enantioselective manner, which can then be further elaborated to the desired diamine structure. nih.gov Nickel-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones also provides a route to enantioenriched vicinal diamines. rsc.org
| Catalytic Method | Catalyst Type | Key Features |
| Asymmetric Reductive Amination | Chiral Metal Complexes (e.g., Ir-diamine) | Enantioselective reduction of imines. nih.gov |
| Asymmetric Umpolung Cross-Mannich Reaction | Chiral Organocatalysts (e.g., Cinchona-derived) | High yields and excellent enantioselectivities. acs.org |
| Asymmetric Allylic Amination | Chiral Palladium Complexes | Enantioselective formation of C-N bonds. nih.gov |
| Enantioselective Hydroamidation | Chiral Nickel Complexes | Access to enantioenriched vicinal diamines. rsc.org |
When the precursor molecules already contain stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing ones. For N1-cyclohexylethane-1,2-diamine analogs, this could involve starting with an enantiomerically pure form of a precursor, such as (1R,2R)-1,2-diaminocyclohexane, and performing subsequent reactions that introduce the ethylamine (B1201723) moiety.
For instance, the reductive amination of a chiral aldehyde with a chiral amine can lead to the formation of a product with a specific diastereomeric configuration. The inherent stereochemistry of the reactants can direct the approach of the reducing agent, leading to a preferential formation of one diastereomer over the other.
Furthermore, diastereoselective oxidative cyclization of N-allyl hydroxylamine-O-sulfamates, prepared via asymmetric synthesis, can afford aziridine products that are precursors to polyfunctionalized diamines. nih.gov The stereochemistry of the aziridination is influenced by the existing stereocenter in the molecule.
Derivatization and Functionalization Strategies of the N1-cyclohexylethane-1,2-diamine Backbone
The N1-cyclohexylethane-1,2-diamine backbone possesses two amine functional groups with different steric and electronic environments, offering opportunities for selective derivatization and functionalization. The primary amine is generally more reactive and less sterically hindered than the secondary amine.
N-Alkylation and N-Acylation: The amine groups can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form secondary, tertiary amines, or amides, respectively. smolecule.com By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to selectively functionalize one amine group over the other. For example, the use of a bulky acylating agent might favor reaction at the less hindered primary amine.
Formation of Heterocycles: The 1,2-diamine motif is a key precursor for the synthesis of various nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds can lead to the formation of diazepines or other cyclic structures. Reaction with aldehydes can yield imidazolidines. researchgate.net
Coordination Chemistry: As a bidentate ligand, N1-cyclohexylethane-1,2-diamine can coordinate with metal ions to form stable chelate complexes. This property is fundamental to its application in catalysis, where it can be part of a chiral ligand for asymmetric transformations. The nature of the substituents on the nitrogen atoms can be modified to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
Functionalization for Specific Applications: The diamine backbone can be functionalized to introduce specific properties. For example, attaching phosphonic acid groups through a three-component reaction with an aldehyde and a phosphorus source can yield aminobisphosphonates, a class of compounds with interesting biological and coordination properties. researchgate.net
| Reaction Type | Reagent(s) | Product Type |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines |
| N-Acylation | Acyl Chlorides/Anhydrides | Amides |
| Cyclocondensation | Dicarbonyl Compounds, Aldehydes | Heterocycles (e.g., Diazepines, Imidazolidines) |
| Metal Coordination | Metal Salts | Metal-Diamine Complexes |
| Mannich-type Reactions | Aldehyde, Phosphorus source | Aminophosphonates |
N-Alkylation and N-Arylation Reactions for Diverse Ligand Scaffolds
N-alkylation and N-arylation reactions of N1-cyclohexylethane-1,2-diamine are fundamental transformations for expanding its structural diversity, leading to a wide array of chiral ligands and organocatalysts. These reactions involve the introduction of alkyl or aryl groups onto one or both nitrogen atoms of the diamine backbone.
The reactivity of the two nitrogen atoms in N1-cyclohexylethane-1,2-diamine can be selectively controlled. The less sterically hindered primary amine (N2) is generally more nucleophilic and thus more reactive towards electrophiles under kinetically controlled conditions. However, reaction conditions such as the choice of base, solvent, and electrophile can be tuned to achieve selective alkylation or arylation at either the N1 or N2 position, or to achieve dialkylation.
Reductive amination is a common method for the N-alkylation of diamines. This can be a one-step process where the diamine salt is reacted directly with an aldehyde in the presence of a reducing agent. For instance, derivatives of cyclohexane-1,2-diamine have been successfully dialkylated using various aldehydes via reductive amination, yielding the desired N,N'-dialkylated products. Another approach involves a two-step sequence of Schiff base formation followed by reduction with an agent like sodium borohydride.
The synthesis of N,N'-disubstituted cyclic 1,2-diamines derived from (1R,2R)-1,2-diaminocyclohexane has been reported, highlighting the utility of these compounds as chiral ligands. These ligands, upon coordination with metal ions such as Cu(II) and Zn(II), form stable complexes with applications in asymmetric catalysis, for example, in the Henry reaction.
Below is a representative table of N-alkylated derivatives of a related diamine, cyclohexane-1,2-diamine, illustrating the types of scaffolds that can be generated.
| Entry | Aldehyde/Alkylating Agent | Resulting Ligand |
| 1 | Benzaldehyde | N,N'-Dibenzylcyclohexane-1,2-diamine |
| 2 | 2-Fluorobenzaldehyde | N,N'-Bis(2-fluorobenzyl)cyclohexane-1,2-diamine |
| 3 | 4-(Trifluoromethyl)benzaldehyde | N,N'-Bis(4-(trifluoromethyl)benzyl)cyclohexane-1,2-diamine |
| 4 | Iodomethane | N,N'-Dimethylcyclohexane-1,2-diamine |
This table presents examples of N-alkylated derivatives based on the closely related cyclohexane-1,2-diamine scaffold due to the limited availability of specific data for N1-cyclohexylethane-1,2-diamine dihydrochloride.
N-arylation of diamines, often achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provides another avenue for creating complex ligand structures. These reactions couple the diamine with aryl halides or triflates, introducing aromatic moieties that can influence the steric and electronic properties of the resulting ligand.
Formation of Schiff Bases and Related Imine Derivatives from the Chemical Compound
The reaction of N1-cyclohexylethane-1,2-diamine with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a C=N double bond (imine). This condensation reaction is typically carried out in a suitable solvent like methanol or ethanol and may be facilitated by the removal of water. The primary amine at the N2 position is the typical site of condensation.
Schiff bases derived from diamines are highly valuable as ligands in coordination chemistry. The imine nitrogen atoms, along with other potential donor atoms in the molecule, can coordinate to metal centers to form stable metal complexes. Tetradentate Schiff base ligands, for example, can be synthesized by reacting a diamine with two equivalents of a suitable aldehyde, such as salicylaldehyde or its derivatives.
Research on Schiff bases derived from the related trans-1,2-diaminocyclohexane has shown that these ligands can coordinate with a variety of transition metals, including Co(II), Zn(II), Ni(II), and Cu(II). The resulting complexes have been investigated for their catalytic activity in reactions such as the oxidation of styrene.
The imine bond in Schiff bases can also be selectively reduced, typically with a hydride reagent like sodium borohydride (NaBH₄), to yield the corresponding secondary amines. This two-step process of imine formation followed by reduction provides an alternative route to N-alkylated diamines. For example, a series of Schiff bases from trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes have been prepared and subsequently reduced to the corresponding N,N'-bis(fluorobenzyl)cyclohexane-1,2-diamines.
The following table provides examples of Schiff bases formed from cyclohexane-1,2-diamine and various aldehydes.
| Entry | Aldehyde | Resulting Schiff Base |
| 1 | Benzaldehyde | trans-N,N'-bis[benzylidene]cyclohexane-1,2-diamine |
| 2 | Cinnamaldehyde | trans-N,N'-bis[cinnamalidene]cyclohexane-1,2-diamine |
| 3 | 2-Hydroxyacetophenone | Tetradentate ligand from 2:1 condensation |
| 4 | 4-Fluorobenzaldehyde | trans-N,N'-bis(4-fluorobenzylidene)cyclohexane-1,2-diamine |
This table illustrates the formation of Schiff bases from the analogous cyclohexane-1,2-diamine due to a lack of specific examples for N1-cyclohexylethane-1,2-diamine dihydrochloride in the available literature.
Incorporation into Complex Ligand Systems and Polyamine Structures
N1-cyclohexylethane-1,2-diamine dihydrochloride is a valuable precursor for the synthesis of more elaborate ligand architectures, including macrocyclic polyamines and other complex polydentate systems. The presence of two nitrogen atoms allows for its integration into larger molecular frameworks through various synthetic strategies.
One common approach is the [n+n] condensation of diamines with dicarbonyl compounds (dialdehydes or diketones) to form macrocyclic Schiff bases. For example, the condensation of chiral diamines like trans-1,2-diaminocyclohexane with aromatic dialdehydes can lead to the formation of [2+2], [3+3], or even larger macrocyclic products. These macrocyclic imines can then be reduced to the corresponding macrocyclic polyamines, which are excellent hosts for metal ions and anions.
The synthesis of polyamines often involves the sequential alkylation of a diamine with protected aminoalkyl halides or through multi-step procedures involving protection, coupling, and deprotection steps. The differential reactivity of the N1 and N2 positions in N1-cyclohexylethane-1,2-diamine could potentially be exploited for the regioselective synthesis of linear or branched polyamines.
The incorporation of the N1-cyclohexylethane-1,2-diamine unit into larger structures can impart specific steric and conformational properties to the resulting ligand. The bulky cyclohexyl group can influence the coordination geometry around a metal center and create a chiral environment, which is particularly desirable for applications in asymmetric catalysis.
Coordination Chemistry and Ligand Design Principles Involving N1 Cyclohexylethane 1,2 Diamine Dihydrochloride
Formation of Metal Complexes with N1-cyclohexylethane-1,2-diamine and its Derivatives
The two nitrogen atoms of the diamine moiety possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to electron-deficient metal centers (Lewis acids). This interaction leads to the formation of stable coordination complexes.
Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Pd(II), Rh(II))
Derivatives of N1-cyclohexylethane-1,2-diamine readily form complexes with a variety of divalent and trivalent transition metal ions. The resulting complexes exhibit diverse geometries and properties depending on the metal ion, the stoichiometry, and the specific substituents on the diamine.
Copper(II): Cu(II) complexes featuring ligands derived from cyclohexane-1,2-diamine have been extensively studied. nih.gov These complexes typically adopt distorted square-planar or square-pyramidal geometries. For instance, complexes with the general formula [Cu(L)Cl₂], where L is a bidentate N,N'-disubstituted cyclohexane-1,2-diamine, often exhibit a distorted square-planar geometry around the copper center. nih.govresearchgate.net
Nickel(II): Nickel(II) readily forms complexes with these diamine ligands. Depending on the co-ligands, both square-planar and octahedral geometries are common. For example, the assembly of Ni(II) with two trans-cyclohexane-1,2-diamine ligands and hexacyanoferrate(III) anions results in two-dimensional cyanide-bridged bimetallic planes. ulisboa.pt Octahedral complexes, such as those with two diamine ligands and two bromide ligands in the apical positions, have also been characterized. nih.gov
Zinc(II): Zn(II) complexes with N,N'-disubstituted cyclohexane-1,2-diamine ligands have been synthesized, often resulting in tetrahedral geometries, as seen in compounds with the formula [Zn(L)Cl₂]. nih.gov Chiral Schiff base complexes of Zn(II) derived from cyclohexane-diamine are also used as fluorescent sensors. rsc.org
Manganese(II)/(I): Manganese complexes incorporating chiral N,N'-disubstituted cyclohexane-1,2-diamine ligands have been developed as effective catalysts for asymmetric oxidation reactions. acs.org For example, Mn(II) complexes with tetradentate ligands derived from N,N'-dimethyl-cyclohexane-1,2-diamine show high enantioselectivity in the epoxidation of olefins. acs.org Chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane backbone have also been successfully used in Mn(I)-catalyzed asymmetric hydrogenation of ketones.
Palladium(II) and Cobalt(II): These metals also form stable complexes. Chiral diamine derivatives have been shown to coordinate to palladium dichloride. nih.gov Cationic cobalt complexes have been synthesized by the stereoselective assembly of ligands to the cobalt center, where the chirality is controlled by the diamine backbone. researchgate.net
Studies on Stoichiometry and Stability Constants of Resulting Coordination Compounds
The stoichiometry of metal complexes with N1-cyclohexylethane-1,2-diamine derivatives can vary, with common metal-to-ligand (M:L) ratios being 1:1, 1:2, and occasionally 1:3, leading to species like [ML]²⁺, [ML₂]²⁺, and [ML₃]²⁺.
Elucidation of Coordination Modes and Geometries within Metal Complexes
The structural arrangement of the ligand around the metal center is critical to the function of the resulting complex, particularly in applications like catalysis and chiral recognition.
Bidentate and Multidentate Ligand Behavior of N1-cyclohexylethane-1,2-diamine Derivatives
The primary coordination mode for N1-cyclohexylethane-1,2-diamine is as a bidentate chelating ligand. science.govscience.gov The two nitrogen atoms—one from the ethylamine (B1201723) group and one from the cyclohexylamine (B46788) group—bind to a single metal center. This forms a thermodynamically stable five-membered chelate ring, which is a common and favorable motif in coordination chemistry.
Furthermore, the ligand framework can be readily modified to create multidentate ligands. By adding other donor groups to the nitrogen atoms or the cyclohexane (B81311) ring, ligands with higher denticity (e.g., tetradentate) can be synthesized. For example, Schiff base condensation with salicylaldehydes can produce tetradentate N₂O₂ ligands. researchgate.net Similarly, attaching pyridylmethyl groups to the nitrogen atoms yields tetradentate N₄ ligands that form highly stable complexes with metals like manganese and iron. acs.org These multidentate derivatives often encapsulate the metal ion more completely, leading to enhanced stability and specific geometric constraints.
Influence of Cyclohexane Stereochemistry on Coordination Environment and Chirality Transfer
The stereochemistry of the cyclohexane ring is a defining feature that profoundly influences the properties of its metal complexes. The trans-1,2-diaminocyclohexane backbone, from which chiral N1-cyclohexylethane-1,2-diamine is derived, is conformationally locked. weebly.com
Rigid Chair Conformation: The cyclohexane ring exists in a rigid chair conformation to minimize steric strain. In the trans isomer, the two amino-functionalized groups are positioned on opposite sides of the ring, occupying equatorial positions. This arrangement minimizes steric hindrance and projects the substituents into well-defined regions of space. weebly.com
Chirality Transfer: The inherent chirality of the (1R,2R) or (1S,2S) diamine backbone is effectively transferred to the coordination sphere of the metal complex. The bulky, rigid cyclohexane group creates a chiral pocket or cleft around the metal center. This fixed chiral environment dictates the arrangement of other ligands and influences how substrates can approach the metal, which is the fundamental principle behind its use in asymmetric catalysis and enantioselective recognition. nih.govrsc.org For example, in Schiff base complexes with Cu(II) and Ni(II), the cyclohexane ring strongly influences the resulting helicity of the complex, making only certain diastereomers stable. nih.gov
Chiral Ligand Design and Enantioselective Recognition Studies
The well-defined and predictable stereochemistry of N1-cyclohexylethane-1,2-diamine and its parent compounds makes them "privileged ligands" in the design of chiral sensors and catalysts.
Enantioselective recognition is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule over the other. Ligands based on cyclohexane-1,2-diamine are highly effective for this purpose. A notable example involves incorporating the diamine into a larger macrocyclic structure containing fluorescent moieties, such as binaphthyl groups. hep.com.cn
In one such system, a bis-binaphthyl macrocycle built around a cyclohexane-1,2-diamine linker was shown to be a highly sensitive and enantioselective fluorescent sensor for chiral α-hydroxycarboxylic acids (like mandelic acid) and N-protected amino acids. nih.gov The binding of one enantiomer of the acid into the chiral cavity of the host macrocycle caused a significant enhancement of fluorescence (a "turn-on" response), while the other enantiomer produced little to no change. This differential response allows for the determination of the enantiomeric composition of the acid. The rigid cyclohexane unit is crucial for creating the specific and pre-organized binding pocket necessary for this high degree of recognition. nih.gov
Development of N1-cyclohexylethane-1,2-diamine-based Chiral Ligands for Stereocontrol
The efficacy of a chiral ligand is profoundly influenced by its steric and electronic properties. The parent compound, (1R,2R)-cyclohexane-1,2-diamine, provides a robust and stereochemically defined foundation. nih.gov The introduction of alkyl groups on the nitrogen atoms, such as the ethyl group in N1-cyclohexylethane-1,2-diamine, is a critical strategy for tuning the ligand's characteristics. This N-alkylation can enhance the steric bulk, modify the electronic nature of the nitrogen donors, and thereby refine the chiral environment around the coordinated metal ion. sci-hub.se
A series of N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized and successfully employed as both organocatalysts and chiral ligands in a variety of asymmetric C-C bond-forming reactions. sci-hub.se These reactions include Meerwein–Ponndorf–Verley reductions and Henry reactions. sci-hub.se For instance, in organocatalytic aldol-type reactions, these diamine derivatives have demonstrated the ability to produce chiral tertiary alcohols with good yields and stereoselectivity. sci-hub.se Research has shown that modifying the N-substituents and optimizing reaction conditions, such as the choice of solvent, can significantly impact the enantiomeric ratio of the product. sci-hub.se
Metal complexes incorporating these ligands are also powerful catalysts. Chiral tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane scaffold have been used to create manganese(I) complexes for the asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity up to 85% ee. nih.gov DFT calculations suggest that the stereocontrol in these systems arises primarily from steric repulsion between the substrate and the ligand in the transition state. nih.gov Similarly, copper-catalyzed asymmetric conjugate addition reactions employing bis(NHC) ligands derived from trans-1,2-diaminocyclohexane have afforded products with excellent enantioselectivity, reaching up to 97% ee. mdpi.com
The following table summarizes the performance of various N-alkylated cyclohexane-1,2-diamine-based ligands in asymmetric catalysis, demonstrating the principle of stereocontrol.
| Ligand/Catalyst System | Reaction Type | Yield | Stereoselectivity (e.r. or ee) | Reference |
|---|---|---|---|---|
| N,N′-dibenzyl-(1R,2R)-cyclohexane-1,2-diamine | Aldol-type reaction | 85% | 87.5:12.5 e.r. | sci-hub.se |
| Mn(I) complex with (R,R)-1,2-diaminocyclohexane-based tetradentate ligand | Asymmetric Hydrogenation of Acetophenone (B1666503) | >99% | 85% ee | nih.gov |
| Cu(hfacac)(btmsa) with (rac; S,S)-L1 bis(NHC) ligand | Asymmetric Conjugate Addition | 95% | 97% ee (R) | mdpi.com |
| N,N′-bis(2-methoxybenzyl)-(1R,2R)-cyclohexane-1,2-diamine | Aldol-type reaction | 67% | 86:14 e.r. | sci-hub.se |
Investigation of Host-Guest Interactions and Supramolecular Assembly in Ligand Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. Ligands based on the cyclohexane-1,2-diamine framework are not only useful in catalysis but also serve as building blocks for complex supramolecular assemblies and host-guest systems. The nitrogen-hydrogen (N-H) groups on the diamine backbone are excellent hydrogen bond donors, providing a primary driving force for self-assembly and molecular recognition. nih.govrsc.org
Research into N,N'-disubstituted derivatives of trans-1,2-diaminocyclohexane has demonstrated their potential as host molecules capable of selectively encapsulating smaller guest molecules. researchgate.net For example, trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX) has been assessed for its ability to form complexes with various heterocyclic guests. researchgate.net When crystallized from mixtures of these guests, 1,2-DAX exhibits distinct selectivity, driven by a combination of hydrogen bonding, van der Waals forces, and shape complementarity between the host and the preferred guest. researchgate.net
Furthermore, the reactive nature of the amine groups can be harnessed to form supramolecular structures in situ. It has been shown that mixing 1,2-cyclohexane diamine with specific aldehyde derivatives can lead to the spontaneous formation of urea (B33335) moieties. nih.gov These newly formed urea groups, being excellent hydrogen-bond acceptors and donors, then drive the self-assembly of the molecules into a fibrous network, resulting in the formation of a stable supramolecular gel. nih.gov This highlights how the intrinsic chemical properties of the diamine scaffold can be utilized to construct complex, functional soft materials.
The table below details the selective behavior of a cyclohexane-1,2-diamine-derived host molecule with various guests.
| Host Compound | Guest Molecules Investigated | Observed Selectivity Order | Reference |
|---|---|---|---|
| trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX) | Dioxane (DIO), Morpholine (MOR), Pyridine (PYR), Piperidine (PIP) | DIO > MOR > PYR > PIP | researchgate.net |
| trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,2-diamine (1,2-DAT) | Dioxane (DIO), Morpholine (MOR), Pyridine (PYR), Piperidine (PIP) | DIO > MOR > PYR > PIP | researchgate.net |
Catalytic Applications in Organic Transformations Utilizing N1 Cyclohexylethane 1,2 Diamine Dihydrochloride Derived Systems
Homogeneous Catalysis Mediated by N1-cyclohexylethane-1,2-diamine-Metal Complexes
The coordination of N1-cyclohexylethane-1,2-diamine to a metal center creates a chiral environment that can effectively induce enantioselectivity in a wide array of chemical reactions. The cyclohexane (B81311) backbone provides a rigid and predictable stereochemical framework, while the N-alkyl substituents influence the catalyst's solubility, stability, and the spatial arrangement around the metal, thereby impacting its catalytic activity and selectivity.
Asymmetric Synthesis of Chiral Organic Molecules
Complexes of N-alkylated 1,2-diaminocyclohexane derivatives are highly effective in a variety of asymmetric syntheses, including additions of organometallics, transfer hydrogenations, and epoxidations.
Asymmetric Addition of Organometallics:
The addition of organometallic reagents to prochiral substrates is a fundamental C-C bond-forming reaction. Copper complexes of chiral diamines, including those derived from the 1,2-diaminocyclohexane framework, have been successfully employed in the asymmetric conjugate addition of organozinc reagents to enones. For instance, in the conjugate addition of diethylzinc (B1219324) to 2-cyclohexen-1-one, the use of a copper catalyst bearing a chiral ligand derived from (1R,2R)-cyclohexane-1,2-diamine can afford the corresponding (R)-3-ethylcyclohexanone with high enantioselectivity. The N-cyclohexyl and N-ethyl groups in a ligand like N1-cyclohexylethane-1,2-diamine would create a specific chiral pocket around the copper center, influencing the facial selectivity of the nucleophilic attack on the enone.
| Catalyst System | Substrate | Reagent | Product | Enantiomeric Excess (ee) |
| Cu(I)/N-alkylated cyclohexanediamine (B8721093) | 2-Cyclohexen-1-one | Diethylzinc | (R)-3-Ethylcyclohexanone | Up to 98% |
| Cu(I)/N-alkylated cyclohexanediamine | Chalcone | Diethylzinc | 1,3-Diphenyl-1-pentanone | High |
Transfer Hydrogenation:
Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones and imines, typically using isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium(II) and rhodium(I) complexes featuring chiral diamine ligands are among the most efficient catalysts for this transformation. The N-H moiety of the diamine ligand is believed to participate in the catalytic cycle through the formation of a metal-amide complex, which facilitates the hydrogen transfer. In a catalyst derived from N1-cyclohexylethane-1,2-diamine, the N-cyclohexyl and N-ethyl groups would modulate the steric environment around the metal center, which is crucial for achieving high enantioselectivity. For example, the ATH of acetophenone (B1666503) using a Ru(II) catalyst with a chiral N-alkylated 1,2-diaminocyclohexane ligand can yield 1-phenylethanol (B42297) with excellent conversion and enantioselectivity. nih.gov
| Catalyst | Substrate | Hydrogen Source | Product | Conversion (%) | Enantiomeric Excess (ee) |
| [RuCl2(p-cymene)]2 / N-alkylated cyclohexanediamine | Acetophenone | Isopropanol | 1-Phenylethanol | >95% | Up to 99% |
| [RuCl2(p-cymene)]2 / N-alkylated cyclohexanediamine | 1-Indanone | Isopropanol | 1-Indanol | High | High |
Epoxidation:
The asymmetric epoxidation of olefins is a critical transformation for the synthesis of chiral building blocks. While salen-type ligands derived from 1,2-diaminocyclohexane are more commonly associated with this reaction, the fundamental principles of inducing chirality through a metal-ligand complex are applicable. A manganese or chromium complex of N1-cyclohexylethane-1,2-diamine could potentially catalyze the epoxidation of unfunctionalized olefins, with the chiral environment dictated by the ligand directing the facial selectivity of oxygen atom transfer from an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (B82951) (NaOCl).
Cross-Coupling Reactions Facilitated by Diamine-Metal Catalysts
Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and broader substrate scope.
Ullmann Coupling:
The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N and C-O bonds, has been significantly improved by the use of diamine ligands. For instance, the coupling of aryl halides with amines, a reaction of great importance in the pharmaceutical and materials science industries, can be effectively catalyzed by a CuI/N,N'-dialkyl-1,2-cyclohexanediamine system. A notable example is the use of a CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalyst for the coupling of 2-pyridones with aryl halides. researchgate.net It is plausible that a catalyst system incorporating N1-cyclohexylethane-1,2-diamine would also facilitate such couplings, with the N-alkyl groups enhancing the solubility of the copper complex and modulating its reactivity.
| Catalyst System | Aryl Halide | Nucleophile | Product |
| CuI / N,N'-dialkylcyclohexanediamine | Iodobenzene | Aniline | Diphenylamine |
| CuI / N,N'-dialkylcyclohexanediamine | 2-Bromopyridine | Morpholine | N-(2-pyridyl)morpholine |
C-C Coupling:
While palladium catalysis often dominates the landscape of C-C cross-coupling reactions, copper- and nickel-catalyzed systems employing diamine ligands have emerged as valuable alternatives. For instance, nickel-catalyzed enantioselective hydroalkylation of acyl enamines with alkyl halides provides access to enantioenriched α-branched aliphatic acyl amines. researchgate.net A chiral ligand such as N1-cyclohexylethane-1,2-diamine could be employed in such transformations to induce asymmetry. The diamine ligand would coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reductive elimination step, leading to the formation of the C-C bond with high enantioselectivity.
Exploration of Oxidation and Reduction Processes in a Catalytic Context
Metal complexes of N-alkylated 1,2-diaminocyclohexane derivatives are also being explored for their potential in various catalytic oxidation and reduction processes.
Catalytic Oxidation:
The oxidation of hydrocarbons, such as cyclohexane, to valuable intermediates like cyclohexanol (B46403) and cyclohexanone (B45756) is a significant industrial process. mdpi.comsci-hub.se Metal complexes, including those of iron and copper, with diamine-based ligands have been investigated as catalysts for such oxidations, often using environmentally benign oxidants like hydrogen peroxide. mdpi.comsci-hub.se A complex of N1-cyclohexylethane-1,2-diamine with a suitable metal could potentially catalyze the selective oxidation of C-H bonds. The ligand would stabilize the metal center in various oxidation states and influence the selectivity of the oxidation process.
Catalytic Reduction:
Beyond transfer hydrogenation, metal complexes of N-alkylated diamines can be utilized in other reduction reactions. For example, the asymmetric hydrosilylation of ketones, catalyzed by zinc complexes of chiral diamines, provides an alternative route to chiral secondary alcohols. mdpi.com In such a system, the N1-cyclohexylethane-1,2-diamine ligand would create a chiral environment around the zinc center, leading to the enantioselective transfer of a hydride from a silane (B1218182) to the ketone.
Organocatalytic Pathways Involving N1-cyclohexylethane-1,2-diamine Analogues
In addition to their role as ligands in metal catalysis, derivatives of 1,2-diaminocyclohexane, including N-alkylated analogues, have emerged as powerful organocatalysts. These molecules can activate substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions, to facilitate a variety of enantioselective transformations without the need for a metal center.
Investigation of Mechanism of Organocatalytic Activation and Enantioselectivity
The mechanism of organocatalysis by N-alkylated 1,2-diaminocyclohexane derivatives typically involves the formation of a transient covalent bond with one of the reactants. For example, in the reaction of an aldehyde or ketone, the primary or secondary amine of the diamine catalyst can form an enamine intermediate. This enamine is more nucleophilic than the starting carbonyl compound and can react with an electrophile. The chirality of the diamine backbone, along with the steric bulk of the N-substituents, directs the approach of the electrophile, leading to high enantioselectivity.
In the case of a bifunctional organocatalyst, one of the amine groups can form the enamine, while the other, often in its protonated form, can act as a Brønsted acid to activate the electrophile through hydrogen bonding. This dual activation model is a key principle in many organocatalytic reactions. The N-cyclohexyl and N-ethyl groups of an N1-cyclohexylethane-1,2-diamine analogue would play a crucial role in defining the steric environment of the active site and influencing the conformation of the transition state, thereby controlling the stereochemical outcome of the reaction.
Application in Enantioselective Transformations without Traditional Metal Centers
N-alkylated 1,2-diaminocyclohexane derivatives have been successfully applied as organocatalysts in a variety of metal-free enantioselective transformations.
Aldol and Mannich Reactions: These are fundamental C-C bond-forming reactions that can be effectively catalyzed by chiral diamines. For instance, the reaction between a ketone and an aldehyde (aldol reaction) or an imine (Mannich reaction) can proceed with high enantioselectivity in the presence of an N,N'-dialkylated 1,2-diaminocyclohexane catalyst. The catalyst forms an enamine with the ketone, which then attacks the electrophilic aldehyde or imine. The stereochemical outcome is controlled by the chiral scaffold of the catalyst.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where these organocatalysts excel. An N-alkylated 1,2-diaminocyclohexane derivative can catalyze the enantioselective Michael addition of ketones or aldehydes to nitroolefins or enones, leading to the formation of chiral products with high enantiomeric excess.
| Reaction Type | Catalyst | Nucleophile | Electrophile | Product Type | Enantiomeric Excess (ee) |
| Aldol Reaction | N,N'-Dialkylcyclohexanediamine | Cyclohexanone | Benzaldehyde | β-Hydroxy ketone | Up to 99% |
| Michael Addition | N,N'-Dialkylcyclohexanediamine | Acetone | β-Nitrostyrene | γ-Nitro ketone | Up to 95% |
Heterogeneous Catalysis and Supported Diamine Systems
The transition from homogeneous to heterogeneous catalysis is a critical step in the industrial application of catalyst systems. For diamine-based catalysts, immobilization onto solid supports is a key strategy to enhance their stability and facilitate their reuse. This section explores the methods of immobilization and the subsequent performance of these supported systems.
Strategies for Immobilization of N1-cyclohexylethane-1,2-diamine-based Catalysts onto Solid Supports
While specific research detailing the immobilization of N1-cyclohexylethane-1,2-diamine dihydrochloride (B599025) is not extensively documented in publicly available literature, several established strategies for anchoring similar N-alkylated diamine ligands to solid supports can be considered as viable approaches. These methods are broadly applicable and can be adapted for the specific chemical properties of the target diamine.
The primary strategies for the immobilization of diamine-based catalysts include:
Covalent Attachment to Inorganic Supports: This is one of the most common and robust methods for catalyst heterogenization. Inorganic materials such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), and titania (TiO2) are frequently used due to their high surface area, mechanical stability, and chemical inertness. The surface of these materials is typically rich in hydroxyl groups, which can be functionalized with organosilanes. For a diamine ligand like N1-cyclohexylethane-1,2-diamine, a common approach involves modifying the ligand to include a reactive functional group, such as a trialkoxysilane, that can undergo a condensation reaction with the surface silanol (B1196071) groups of silica. This forms a stable covalent bond, tethering the diamine to the support.
Immobilization on Organic Polymer Supports: Polymeric resins, such as polystyrene-divinylbenzene (PS-DVB), polyethylene (B3416737) glycol (PEG), and various polyacrylates, serve as versatile scaffolds for catalyst immobilization. The polymer backbone can be functionalized with reactive groups (e.g., chloromethyl or amino groups) that can form covalent bonds with the diamine ligand. The porous nature of these polymers allows for high catalyst loading and good substrate accessibility. The choice of polymer can also influence the local reaction environment, potentially enhancing catalytic activity and selectivity.
Ion-Exchange Resins: For charged catalyst complexes, ion-exchange resins provide a non-covalent immobilization strategy. If the N1-cyclohexylethane-1,2-diamine ligand is part of a cationic metal complex, it can be immobilized on a resin containing anionic functional groups (e.g., sulfonate or carboxylate groups) through electrostatic interactions. While this method is often simpler to implement, the potential for catalyst leaching can be higher compared to covalent attachment, especially in polar solvents.
Encapsulation within Porous Materials: Sol-gel encapsulation is a technique where the catalyst is physically entrapped within the pores of a growing inorganic network, such as silica gel. This method can be applied to pre-formed catalyst complexes and does not require prior functionalization of the ligand. The porosity of the resulting material is a critical parameter that must be controlled to ensure substrate and product diffusion while preventing the larger catalyst molecule from leaching.
Grafting onto Carbon-Based Materials: High-surface-area carbon materials, such as activated carbon, carbon nanotubes, and graphene oxide, can also be used as supports. The surface of these materials can be oxidized to introduce oxygen-containing functional groups (e.g., carboxylic acids, hydroxyls), which can then be used for covalent attachment of the diamine ligand, often through amide or ester linkages.
The selection of the most appropriate immobilization strategy depends on several factors, including the specific catalytic reaction, the nature of the metal center (if any), the reaction conditions (solvent, temperature), and the desired level of catalyst reusability and stability.
Evaluation of Catalytic Performance and Reusability in Research Environments
The ultimate measure of a successful heterogeneous catalyst is its performance in a given chemical transformation and its ability to be reused multiple times without a significant loss of activity or selectivity. The evaluation of immobilized N1-cyclohexylethane-1,2-diamine-based systems would typically involve a series of standardized tests.
Catalytic Performance: The catalytic activity of the supported diamine system is assessed by monitoring the conversion of reactants to products over time for a specific model reaction. Key performance indicators include:
Conversion (%): The percentage of the limiting reactant that has been consumed.
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
Selectivity (%): The proportion of the desired product formed relative to all products.
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive.
Turnover Frequency (TOF): The turnover number per unit of time, which is a measure of the catalyst's intrinsic activity.
Reusability: The reusability of the catalyst is a critical factor for its practical and economic viability. A typical reusability study involves the following steps:
Performing the catalytic reaction under optimized conditions.
After the reaction is complete, separating the solid catalyst from the reaction mixture by filtration or centrifugation.
Washing the catalyst with appropriate solvents to remove any adsorbed products or unreacted starting materials.
Drying the catalyst.
Reusing the recovered catalyst in a subsequent reaction cycle with fresh reactants.
This cycle is repeated multiple times, and the catalytic performance (e.g., yield or conversion) is measured for each cycle. A robust heterogeneous catalyst should maintain a high level of performance for several cycles with minimal leaching of the active species into the reaction medium.
Table 1: Hypothetical Catalytic Performance and Reusability of an Immobilized N1-cyclohexylethane-1,2-diamine-derived Catalyst in Asymmetric Transfer Hydrogenation
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 98 | 95 |
| 2 | 97 | 94 |
| 3 | 95 | 94 |
| 4 | 92 | 93 |
| 5 | 88 | 91 |
In this hypothetical example, the immobilized catalyst demonstrates excellent initial performance with high conversion and enantioselectivity. A gradual decrease in conversion is observed over subsequent cycles, which could be attributed to factors such as slow catalyst deactivation, physical degradation of the support, or minor leaching of the active catalytic species. The enantioselectivity, however, remains high, indicating that the chiral environment of the catalyst is largely preserved.
Further characterization of the used catalyst after several cycles, using techniques such as elemental analysis, spectroscopy (FT-IR, XPS), and electron microscopy (SEM, TEM), would be crucial to understand the mechanisms of deactivation and to further optimize the catalyst and support system for improved longevity and performance.
Investigation of Reaction Mechanisms and Kinetics of N1 Cyclohexylethane 1,2 Diamine Dihydrochloride Mediated Processes
Elucidation of Mechanistic Pathways for Reactions Involving the Chemical Compound
The mechanistic pathways of reactions involving N1-cyclohexylethane-1,2-diamine dihydrochloride (B599025) are governed by its structural and electronic properties. The presence of two amine groups with different steric and electronic environments—a primary amine and a secondary amine attached to a cyclohexyl group—dictates its reactivity profile.
The nucleophilic character of the diamine is a cornerstone of its reactivity. The two nitrogen atoms possess lone pairs of electrons, making them available for attacking electrophilic centers. The primary amine is generally more sterically accessible and thus may exhibit higher reactivity in certain nucleophilic additions compared to the more hindered secondary amine.
Proton transfer is a fundamental step in many reactions catalyzed or mediated by amines. nih.gov In processes involving N1-cyclohexylethane-1,2-diamine, proton transfer can occur both intramolecularly and intermolecularly, facilitating various reaction steps such as tautomerization and the activation of substrates. The rate of proton transfer is often influenced by the pKa of the amine and the reaction medium. nih.gov The dihydrochloride form of the compound implies that the amine groups are protonated, and their deprotonation is a prerequisite for nucleophilic activity. The kinetics of proton transfer in similar aliphatic amine systems have been studied, and the rate constants are often dependent on the thermodynamic driving force of the reaction. rsc.org
N1-cyclohexylethane-1,2-diamine readily reacts with aldehydes and ketones to form imine (Schiff base) ligands. The stability of these imine bonds towards hydrolysis is a critical factor in their application, particularly in dynamic covalent chemistry and catalysis. rsc.org The hydrolysis of imines is a reversible process and is generally catalyzed by acid. masterorganicchemistry.comchemistrysteps.com
The mechanism of imine hydrolysis involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water to form a carbinolamine intermediate. chemistrysteps.com This intermediate then breaks down to regenerate the carbonyl compound and the diamine. The rate of hydrolysis is significantly pH-dependent, with the maximum rate often observed in mildly acidic conditions. masterorganicchemistry.com The general mechanism is outlined below:
Protonation of the imine nitrogen: This increases the electrophilicity of the imine carbon.
Nucleophilic attack by water: A water molecule attacks the imine carbon to form a tetrahedral carbinolamine.
Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.
Elimination of the amine: Cleavage of the C-N bond releases the diamine and a protonated carbonyl group.
Deprotonation: The protonated carbonyl group loses a proton to yield the final carbonyl compound.
The stability of the imine bond is influenced by both electronic and steric factors. Electron-donating groups on the aldehyde or ketone precursor can stabilize the imine, while bulky substituents around the C=N bond can sterically hinder the approach of water, thus slowing down hydrolysis.
Kinetic Studies of Diamine-Mediated and Catalyzed Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of reactions. For processes involving N1-cyclohexylethane-1,2-diamine, this includes determining reaction rate laws and the influence of various parameters on the reaction rate.
The rate law for a reaction describes the relationship between the rate of the reaction and the concentration of the reactants. For a reaction mediated by N1-cyclohexylethane-1,2-diamine, a hypothetical rate law might take the form:
Rate = k[Reactant A][Reactant B][Diamine]n
where 'k' is the rate constant and 'n' is the order of the reaction with respect to the diamine. The values of the exponents are determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.
| Temperature (K) | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |
|---|---|---|---|---|
| 298 | 0.015 | 55.0 | 52.5 | -80.0 |
| 308 | 0.032 | |||
| 318 | 0.065 | |||
| 328 | 0.128 |
Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction pathway and to probe the nature of transition states. youtube.com By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), 12C with 13C, or 14N with 15N), one can measure kinetic isotope effects (KIEs). nih.gov
A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com For instance, in a reaction where a C-H bond is cleaved in the rate-limiting step, replacing the hydrogen with deuterium will typically result in a slower reaction rate. The magnitude of the KIE can provide information about the geometry of the transition state.
Secondary KIEs can be observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. youtube.com These effects arise from changes in the vibrational frequencies of the molecule between the ground state and the transition state.
In the context of N1-cyclohexylethane-1,2-diamine-mediated reactions, deuterium labeling of the amine protons or the α-carbon could be used to investigate proton transfer steps and C-H bond activation, respectively. nih.gov
Identification and Spectroscopic Characterization of Transient Intermediate Species
The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be employed to identify these short-lived species.
In reactions involving N1-cyclohexylethane-1,2-diamine, potential intermediates include protonated or deprotonated forms of the diamine, carbinolamines in imine formation/hydrolysis, and complexes with metal catalysts. For example, in the formation of an imine, the carbinolamine intermediate may be detectable under certain conditions (e.g., at low temperatures) by 1H or 13C NMR spectroscopy. The appearance of new signals corresponding to the tetrahedral carbon and the associated N-H and O-H protons would provide evidence for its existence.
Advanced techniques such as stopped-flow spectroscopy or flash photolysis can be used to study the kinetics of the formation and decay of transient species on very short timescales. While no specific studies identifying transient intermediates for reactions of N1-cyclohexylethane-1,2-diamine dihydrochloride are prominently documented, the general approaches remain applicable.
Theoretical and Computational Chemistry Studies of N1 Cyclohexylethane 1,2 Diamine Dihydrochloride
Quantum Chemical Calculations on N1-cyclohexylethane-1,2-diamine and its Complexes
Comprehensive searches for specific quantum chemical calculations on N1-cyclohexylethane-1,2-diamine and its complexes did not yield dedicated studies on this particular compound. However, this section outlines the theoretical methodologies that would be applied in such research, based on studies of related molecules like ethylenediamine (B42938) and its derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N1-cyclohexylethane-1,2-diamine, DFT calculations could provide valuable insights into its geometry, stability, and reactivity. These calculations determine the electron density to derive energies, energy differences, and other molecular properties.
In a typical DFT study, the process would involve:
Geometry Optimization: Finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure.
Calculation of Molecular Properties: Once the optimized geometry is obtained, properties such as total energy, dipole moment, and polarizability can be calculated.
Investigation of Reaction Mechanisms: DFT can be used to model chemical reactions involving the diamine, for instance, by calculating the energy barriers for different reaction pathways.
While specific data for N1-cyclohexylethane-1,2-diamine is not available, studies on similar systems, such as the Eschweiler-Clarke methylation reaction of amines, have employed various DFT methods (including B3LYP, M06-2X, and others) to elucidate reaction mechanisms and transition states. mdpi.com
Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions.
HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the ionization potential.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of N1-cyclohexylethane-1,2-diamine, predicting sites for electrophilic and nucleophilic attack.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical vibrational analysis is a standard computational output that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained.
These predicted frequencies are invaluable for:
Interpreting Experimental Spectra: Assisting in the assignment of vibrational bands in experimentally recorded IR and Raman spectra.
Confirming Molecular Structure: The vibrational spectrum is a unique fingerprint of a molecule, and agreement between theoretical and experimental spectra can help confirm the computed structure.
Thermodynamic Properties: The calculated frequencies are used to compute thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
It is common practice to apply scaling factors to the calculated harmonic vibrational frequencies to better match experimental results, as the theoretical methods often overestimate these frequencies. nih.gov
Conformational Analysis and Stereochemical Modeling
The flexibility of the cyclohexane (B81311) ring and the rotatable single bonds in the ethylenediamine moiety of N1-cyclohexylethane-1,2-diamine give rise to a complex conformational landscape.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Molecular mechanics (MM) and molecular dynamics (MD) are computational techniques well-suited for exploring the conformational space of flexible molecules. nih.govnih.gov
Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the energy, a potential energy surface can be mapped to identify stable conformers (energy minima) and the transition states that separate them.
Molecular Dynamics (MD): MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. nih.govnih.gov This provides a dynamic picture of the molecule's behavior, including conformational changes and the relative populations of different conformers at a given temperature. An MD simulation would reveal how the cyclohexane ring and the ethylenediamine side chain move and interact.
Theoretical Investigation of Cyclohexane Ring Conformation and its Influence on Reactivity
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates. vu.nl
For N1-cyclohexylethane-1,2-diamine, the ethylenediamine substituent can be in either an axial or an equatorial position on the cyclohexane ring. The relative stability of these two conformers is a key aspect of its stereochemistry. Generally, bulky substituents prefer the equatorial position to avoid steric hindrance with axial hydrogens (1,3-diaxial interactions).
Theoretical studies on substituted cyclohexanes have shown that the dynamic interconversion between various conformations can significantly influence the molecule's reactivity. nih.govresearchgate.netnih.gov For N1-cyclohexylethane-1,2-diamine, the orientation of the ethylenediamine group (axial vs. equatorial) would affect the accessibility of the nitrogen lone pairs for reactions, thereby influencing its properties as a ligand or a reactant. DFT calculations could be employed to determine the energy difference between the axial and equatorial conformers and the energy barrier for the ring flip. nih.gov
Computational Prediction of Structure-Reactivity Relationships and Selectivity
In the realm of asymmetric catalysis, computational chemistry has emerged as a powerful tool for understanding and predicting the relationship between a catalyst's structure and its reactivity and selectivity. For catalysts incorporating chiral ligands such as N1-cyclohexylethane-1,2-diamine, theoretical studies provide invaluable insights that are often difficult to obtain through experimental means alone. These computational investigations are crucial for the rational design of more efficient and selective catalysts. By modeling the intricate interactions between the metal center, the chiral ligand, the substrate, and the reagents at an electronic level, researchers can dissect the factors that govern the catalytic cycle and the stereochemical outcome of a reaction.
Computational approaches, primarily density functional theory (DFT), allow for the detailed exploration of potential energy surfaces of catalytic reactions. This enables the identification of key intermediates and transition states, which are the highest energy points along the reaction coordinate and are critical for determining reaction rates and selectivity. The precise geometry and energy of these transient species dictate the preferred reaction pathway. For chiral catalysts, the small energy differences between diastereomeric transition states, which lead to the formation of different enantiomers of the product, can be calculated to predict the enantiomeric excess (ee) of a reaction. This predictive capability is a significant advantage, as it can reduce the time and resources spent on experimental screening of catalyst candidates. researchgate.net
Elucidation of Transition State Structures in Catalytic Cycles
A fundamental application of computational chemistry in catalysis is the elucidation of transition state (TS) structures. The transition state is a fleeting molecular configuration that represents the energetic barrier that must be overcome for reactants to be converted into products. The geometry and energy of the TS are paramount in determining the kinetic feasibility and the stereochemical course of a reaction. For catalytic cycles involving N1-cyclohexylethane-1,2-diamine-metal complexes, computational modeling can map out the entire reaction pathway, providing a step-by-step understanding of the catalytic mechanism.
A pertinent example can be found in studies of asymmetric transfer hydrogenation (ATH) of ketones, a reaction where chiral diamine ligands are frequently employed. acs.orgtudelft.nl In a typical catalytic cycle for ATH, several key steps are involved, including the formation of a metal-hydride species, the coordination of the ketone substrate, the hydride transfer to the ketone, and the regeneration of the catalyst. Each of these steps proceeds through a specific transition state.
Computational studies, often using DFT, can model these transition states with a high degree of accuracy. For instance, in the enantiodetermining hydride transfer step, two competing diastereomeric transition states exist, one leading to the (R)-enantiomer of the alcohol product and the other to the (S)-enantiomer. The calculations can reveal the non-covalent interactions, such as steric hindrance and hydrogen bonding, between the chiral ligand and the substrate within the transition state structure. It is these subtle interactions that stabilize one transition state over the other.
For a catalyst system employing a ligand like N1-cyclohexylethane-1,2-diamine, the cyclohexane and ethyl substituents on the nitrogens create a specific chiral pocket around the metal center. DFT calculations can precisely model how the substrate fits into this pocket in the two competing transition states. The calculations often show that in the lower-energy transition state, the substrate is oriented in a way that minimizes steric clashes with the bulky cyclohexyl group of the ligand. In contrast, the higher-energy transition state exhibits significant steric repulsion, making it less favorable. tudelft.nl
The energy difference between these two transition states (ΔΔG‡) is directly related to the enantiomeric ratio of the products. A larger energy difference leads to a higher enantiomeric excess. The table below presents hypothetical data based on typical DFT calculations for an ATH reaction, illustrating the energy differences between the transition states leading to the major and minor enantiomers.
| Transition State | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Enantiomeric Excess (% ee) |
| TS-(R) | 0.0 | 95 |
| TS-(S) | 2.0 | |
| ΔΔG‡ | 2.0 |
This table illustrates how a calculated difference in the activation energies of the two competing transition states (TS-(R) and TS-(S)) can be used to predict the enantiomeric excess of the reaction. A larger ΔΔG‡ value corresponds to higher enantioselectivity.
By visualizing the three-dimensional structures of these transition states, chemists can gain a deeper understanding of the origins of stereoselectivity and rationally modify the ligand structure to improve it.
Computational Approaches for Predicting Enantioselectivity
The prediction of enantioselectivity is a primary goal of computational studies in asymmetric catalysis. researchgate.netacs.org As mentioned, the enantiomeric excess of a reaction is determined by the relative free energies of the diastereomeric transition states that lead to the different enantiomers. The relationship is described by the equation:
ΔΔG‡ = -RT ln(er)
where ΔΔG‡ is the difference in the Gibbs free energy of activation between the two competing pathways, R is the gas constant, T is the temperature, and er is the enantiomeric ratio.
Modern computational chemistry offers several approaches to predict enantioselectivity with increasing levels of accuracy and sophistication.
Density Functional Theory (DFT) Calculations: This is the most common method for predicting enantioselectivity. By accurately calculating the energies of the transition states, DFT can provide a quantitative prediction of the enantiomeric excess. tudelft.nl The accuracy of these predictions depends on the choice of the functional and basis set, as well as the inclusion of solvent effects, which are often crucial for reactions in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For very large and complex catalytic systems, full QM calculations can be computationally expensive. QM/MM methods offer a compromise by treating the core of the system (e.g., the metal center, the ligand, and the substrate) with a high level of quantum mechanics, while the rest of the system (e.g., solvent molecules and counterions) is treated with a more computationally efficient molecular mechanics force field. This approach can provide accurate predictions while reducing the computational cost.
Machine Learning and Data-Driven Approaches: A more recent development is the use of machine learning (ML) to predict enantioselectivity. nih.gov These models are trained on datasets of experimental results or high-level computational data. The input for these models can include various molecular descriptors of the catalyst, ligand, and substrate. Once trained, these models can predict the enantioselectivity of new reactions much faster than traditional computational methods. For instance, a neural network could be trained on a dataset of DFT-calculated transition state energies and geometries for a range of catalysts with diamine ligands to predict the efficiency of new ligand designs. nih.gov
The table below summarizes these computational approaches and their key features for predicting enantioselectivity in reactions using chiral diamine ligands.
| Computational Approach | Description | Key Advantages | Key Challenges |
| Density Functional Theory (DFT) | Solves the electronic structure of the transition states to determine their energies. | Provides detailed mechanistic insights and good accuracy. | Can be computationally expensive for large systems. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive core is treated with QM and the environment with MM. | Balances accuracy and computational cost for large systems. | The interface between the QM and MM regions requires careful treatment. |
| Machine Learning (ML) | Uses algorithms trained on existing data to predict outcomes for new systems. | Very fast predictions once the model is trained; can identify complex patterns. | Requires a large and diverse dataset for training; less direct mechanistic insight. |
These computational tools are not mutually exclusive and can be used in a complementary fashion. For example, DFT can be used to generate a high-quality dataset to train an ML model. Ultimately, the application of these computational approaches to catalysts based on N1-cyclohexylethane-1,2-diamine can accelerate the discovery and optimization of new asymmetric transformations.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of N1 Cyclohexylethane 1,2 Diamine Dihydrochloride in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
High-Resolution 1H and 13C NMR for Chemical Shift Assignment and Dynamic Processes
High-resolution 1H (proton) and 13C (carbon-13) NMR are fundamental methods for assigning the specific resonances of each unique proton and carbon atom in a molecule. These chemical shifts are highly sensitive to the electronic environment of the nucleus, offering clues about bonding and nearby functional groups. For N1-cyclohexylethane-1,2-diamine dihydrochloride (B599025), one would expect a series of distinct signals corresponding to the protons and carbons of the cyclohexyl ring, the ethylenediamine (B42938) backbone, and the associated hydrochloride salt. However, a diligent search of scientific databases did not yield specific chemical shift data or coupling constants for this compound. Such data would be essential for confirming its molecular structure and investigating any dynamic processes, such as ring-flipping of the cyclohexane (B81311) moiety or proton exchange at the amine groups.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. The application of these techniques to N1-cyclohexylethane-1,2-diamine dihydrochloride would be instrumental in unambiguously assigning all proton and carbon signals and piecing together the complete molecular framework. At present, there are no available published studies detailing the use of these 2D NMR methods for this specific compound.
Variable Temperature NMR for Conformational Equilibria and Exchange Processes
Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or chemical exchange. For N1-cyclohexylethane-1,2-diamine dihydrochloride, VT-NMR could provide valuable insights into the conformational equilibria of the cyclohexane ring (chair-boat interconversion) and the rotation around the C-C and C-N bonds of the ethylenediamine chain. This information is crucial for understanding the molecule's flexibility and preferred spatial arrangements. Unfortunately, no such studies have been reported in the accessible literature.
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's three-dimensional structure.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State
Without a determined crystal structure, a detailed analysis of the bond lengths, bond angles, and dihedral angles for N1-cyclohexylethane-1,2-diamine dihydrochloride is not possible. This empirical data is fundamental for computational modeling and for understanding the steric and electronic effects within the molecule.
Investigation of Crystal Packing and Intermolecular Interactions
The three-dimensional architecture of N1-cyclohexylethane-1,2-diamine dihydrochloride in the solid state is dictated by a network of intermolecular forces. X-ray crystallography is the definitive technique for mapping the precise atomic coordinates, from which a detailed understanding of the crystal packing and the nature of the non-covalent interactions can be derived.
In the crystalline lattice of N1-cyclohexylethane-1,2-diamine dihydrochloride, hydrogen bonding is anticipated to be the most significant intermolecular interaction. The protonated amine groups (–NH3+ and –NH2+–) serve as potent hydrogen bond donors, while the chloride counter-ions (Cl-) act as acceptors. This network of N–H···Cl hydrogen bonds is crucial in stabilizing the crystal structure, linking adjacent molecules into a cohesive, three-dimensional array. The specific bond distances and angles of these interactions, determined from crystallographic data, provide quantitative insight into their strength and geometry.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bonding | N-H | Cl | 2.9 - 3.5 | Primary structural stabilization |
| van der Waals Forces | C-H | C-H | > 3.5 | Space-filling and packing efficiency |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Bonding and Electronic Structure Analysis
Spectroscopic techniques provide valuable information regarding the bonding environment and electronic structure of N1-cyclohexylethane-1,2-diamine dihydrochloride.
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of N1-cyclohexylethane-1,2-diamine dihydrochloride are characterized by distinct bands corresponding to the vibrations of its specific functional groups. The most prominent features are expected in the high-frequency region of the IR spectrum, where the N–H stretching vibrations of the primary and secondary ammonium (B1175870) groups appear. These bands are typically broad and located in the range of 3200-2800 cm⁻¹, with their breadth and position influenced by the extensive hydrogen bonding network within the crystal lattice.
The C–H stretching vibrations of the cyclohexyl and ethyl groups are anticipated in the 3000-2850 cm⁻¹ region. The C–N stretching vibrations, which are crucial for identifying the diamine backbone, are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. Additionally, N–H bending vibrations (scissoring and wagging) will be observable in the 1650-1500 cm⁻¹ range. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C-C stretching and skeletal vibrations of the cyclohexane ring.
UV-Vis Spectroscopy: As N1-cyclohexylethane-1,2-diamine dihydrochloride lacks significant chromophores (i.e., conjugated π systems), it is not expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. Any observed absorption bands in the ultraviolet (UV) region would likely correspond to n→σ* transitions associated with the lone pairs of electrons on the nitrogen atoms. These transitions are typically of low intensity and occur at shorter wavelengths.
| Spectroscopic Technique | Wavenumber/Wavelength Range | Assignment | Structural Information |
| Infrared (IR) | 3200-2800 cm⁻¹ | N-H stretching | Presence of ammonium groups, hydrogen bonding |
| Infrared (IR) | 3000-2850 cm⁻¹ | C-H stretching | Presence of alkyl groups |
| Infrared (IR) | 1650-1500 cm⁻¹ | N-H bending | Confirmation of amine groups |
| Raman | 1250-1020 cm⁻¹ | C-N stretching | Identification of the diamine backbone |
| UV-Vis | < 220 nm | n→σ* | Electronic transitions of amine groups |
Vibrational spectroscopy, particularly in-situ IR spectroscopy, can be a powerful tool for monitoring chemical reactions involving N1-cyclohexylethane-1,2-diamine dihydrochloride. For instance, in a reaction where the amine groups are derivatized (e.g., acylation or alkylation), the characteristic N–H stretching and bending bands would diminish in intensity, while new bands corresponding to the newly formed functional groups (e.g., C=O stretching for an amide) would appear. By tracking the changes in the intensity of these specific absorption bands over time, the progress of the reaction can be quantitatively monitored, and kinetic information can be extracted. The formation of any transient intermediates might also be detectable if their spectroscopic signatures are sufficiently distinct from the starting materials and products.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for confirming the molecular identity of N1-cyclohexylethane-1,2-diamine dihydrochloride and for obtaining structural information through the analysis of its fragmentation patterns.
Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated molecular ion [M+H]⁺ or related species. The high-resolution mass spectrum would provide a precise mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula.
Applications of N1 Cyclohexylethane 1,2 Diamine Dihydrochloride in Advanced Materials Science
Integration of N1-cyclohexylethane-1,2-diamine into Polymer Chemistry
The bifunctional nature of N1-cyclohexylethane-1,2-diamine, possessing two reactive amine groups, makes it a valuable component in polymerization reactions. The presence of the N-cyclohexyl group can significantly influence the properties of the resulting polymers, often imparting improved solubility, thermal stability, and specific mechanical characteristics. The dihydrochloride (B599025) form of this diamine can be utilized in specific polymerization processes, where the in-situ neutralization of the hydrochloride is a part of the reaction, or the salt form itself can play a role in directing the polymer's structure.
N1-cyclohexylethane-1,2-diamine can serve as a monomer in the synthesis of specialty polymers such as polyamides and polyimines. In these polycondensation reactions, the diamine reacts with dicarboxylic acids, diacyl chlorides, or dianhydrides to form the polymer backbone.
The incorporation of the N-cyclohexyl group into the polymer chain disrupts the regular packing that is often seen in polymers made from linear diamines. This disruption can lead to a decrease in crystallinity and an increase in the amorphous nature of the polymer, which in turn enhances solubility in common organic solvents. This is a significant advantage for polymer processing and the fabrication of films and coatings. Furthermore, the rigid and bulky cyclohexyl group can increase the glass transition temperature (Tg) of the resulting polymers, thereby improving their thermal stability.
Interactive Data Table: Illustrative Properties of Polyamides Derived from a Diamine and its N-Substituted Analog
| Monomer | Polymer Structure | Glass Transition Temperature (Tg) (°C) | Solubility in NMP |
| Ethylenediamine (B42938) | Linear Polyamide | ~250 | Low |
| N-methylethylenediamine | N-methylated Polyamide | ~220 | Moderate |
| N-cyclohexylethylenediamine (analogous to the subject compound) | N-cyclohexylated Polyamide | ~240 (estimated) | High |
Note: The data presented in this table is illustrative and based on general trends observed in polymer chemistry. The values for the N-cyclohexylated polyamide are estimated based on the structural contributions of the cyclohexyl group.
The two amine functional groups of N1-cyclohexylethane-1,2-diamine allow it to act as a cross-linking agent, also known as a curing agent or hardener, for various polymer systems, most notably for epoxy resins. In this application, the amine groups react with the epoxy groups of the resin to form a three-dimensional, cross-linked network. This process transforms the liquid or thermoplastic resin into a rigid, thermosetting material with enhanced mechanical strength, chemical resistance, and thermal stability.
The structure of the diamine cross-linking agent plays a crucial role in determining the final properties of the cured polymer network. The presence of the cyclohexyl group in N1-cyclohexylethane-1,2-diamine can impart several desirable characteristics to the cross-linked polymer. The rigidity of the cyclohexyl ring can contribute to a higher glass transition temperature (Tg) and improved thermal performance of the cured material. Additionally, the aliphatic nature of the cyclohexyl group can lead to better UV resistance and color stability compared to aromatic amine curing agents.
The reaction kinetics of the curing process are also influenced by the structure of the amine. The N-substitution may affect the reactivity of the amine groups, which can be beneficial for controlling the pot life and curing time of the resin system.
Interactive Data Table: Comparison of Epoxy Resin Properties Cured with Different Diamine Cross-linking Agents
| Curing Agent | Chemical Structure | Glass Transition Temperature (Tg) of Cured Epoxy (°C) | Tensile Strength (MPa) |
| Ethylenediamine | Linear Aliphatic Diamine | ~120 | ~70 |
| Isophorone diamine | Cycloaliphatic Diamine | ~150 | ~80 |
| N-cyclohexylethane-1,2-diamine (analogous) | N-substituted Cycloaliphatic Diamine | ~140-160 (estimated) | ~75-85 (estimated) |
Note: The data for the epoxy cured with N1-cyclohexylethane-1,2-diamine is estimated based on the properties of similar cycloaliphatic and N-substituted amine curing agents.
Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. Diamines, such as N1-cyclohexylethane-1,2-diamine, can be incorporated into MOF structures in several ways.
While dicarboxylic acids are the most common linkers in MOF synthesis, diamines can also be used as building blocks. The amine groups can coordinate to the metal centers, forming the framework. The geometry and flexibility of the diamine, along with the coordination preference of the metal ion, will dictate the final topology of the MOF. The presence of the bulky cyclohexyl group on the N1-cyclohexylethane-1,2-diamine linker would likely result in the formation of MOFs with larger pores and channels compared to those constructed from smaller, linear diamines.
In some cases, diamines can also act as templates or structure-directing agents during the synthesis of MOFs. In this role, the diamine molecule occupies the pores of the forming framework and influences its structure without being covalently bonded into the final framework. After synthesis, the template molecule is typically removed to create a porous material.
A more common application of diamines in MOF chemistry is the post-synthetic modification of pre-formed MOFs. In this approach, a MOF with open metal sites or reactive functional groups on its linkers is treated with a solution of the diamine. The amine groups of N1-cyclohexylethane-1,2-diamine can then coordinate to the open metal sites or react with the functional groups on the linkers, thereby functionalizing the interior surfaces of the MOF pores.
This functionalization can be used to tailor the properties of the MOF for specific applications. For example, the incorporation of amine groups is known to significantly enhance the CO2 capture capabilities of MOFs due to the favorable acid-base interactions between the basic amine groups and the acidic CO2 molecules. The cyclohexyl group of the diamine could also influence the selectivity of the MOF for the adsorption of other guest molecules.
Development of Hybrid Materials with Novel Functional Characteristics
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, are a rapidly growing area of materials science. These materials often exhibit synergistic properties that are not found in their individual components. N1-cyclohexylethane-1,2-diamine dihydrochloride can be used as a precursor for the organic component in the synthesis of organic-inorganic hybrid materials.
For example, the diamine can be used in sol-gel processes to create hybrid silica-based materials. In a typical synthesis, the diamine can be reacted with an organosilane precursor, such as an isocyanato- or epoxy-functionalized silane (B1218182), to form a molecule that contains both the diamine moiety and a hydrolyzable silane group. This functionalized molecule can then be co-condensed with a silica (B1680970) precursor, such as tetraethoxysilane (TEOS), to form a hybrid material in which the organic diamine component is covalently bonded to the inorganic silica network.
The properties of these hybrid materials can be tuned by varying the ratio of the organic and inorganic components. The incorporation of the N1-cyclohexylethane-1,2-diamine moiety can impart specific functionalities to the hybrid material, such as the ability to coordinate metal ions, act as a basic catalyst, or selectively adsorb certain molecules. The cyclohexyl group can also influence the morphology and mechanical properties of the hybrid material.
Lack of Sufficient Research Data Precludes a Detailed Analysis of N1-cyclohexylethane-1,2-diamine Dihydrochloride in Advanced Materials Science
A thorough investigation into the scientific literature reveals a significant scarcity of published research specifically detailing the applications of N1-cyclohexylethane-1,2-diamine dihydrochloride in the field of advanced materials science. Despite extensive searches, there is insufficient data to construct a comprehensive and scientifically rigorous article on its incorporation into nanomaterials, composite structures, or its use in the design of responsive materials as outlined.
The available information on N1-cyclohexylethane-1,2-diamine dihydrochloride is largely confined to its general chemical properties, synthesis, and its role as a reagent in organic and medicinal chemistry. There is a notable absence of studies that explore its potential as a functional component in the development of advanced materials. Consequently, the creation of an in-depth article with detailed research findings and data tables, as requested, is not feasible at this time.
While research into other diamine compounds demonstrates their utility in creating functional polymers, nanoparticles, and stimuli-responsive systems, extrapolating these findings to N1-cyclohexylethane-1,2-diamine dihydrochloride without direct experimental evidence would be speculative and scientifically unsound. The specific stereochemistry and physicochemical properties of N1-cyclohexylethane-1,2-diamine dihydrochloride would likely lead to unique behaviors and applications that cannot be accurately predicted from research on analogous but structurally different molecules.
Therefore, until further research is conducted and published, a detailed and authoritative article on the applications of N1-cyclohexylethane-1,2-diamine dihydrochloride in advanced materials science, as per the specified outline, cannot be generated.
Supramolecular Chemistry and Self Assembly Involving N1 Cyclohexylethane 1,2 Diamine Dihydrochloride
Investigation of Hydrogen Bonding Networks and Other Non-Covalent Interactions in Crystalline and Solution States
The presence of protonated amine groups and chloride counter-ions in N1-cyclohexylethane-1,2-diamine dihydrochloride (B599025) makes it an excellent candidate for the formation of extensive hydrogen bonding networks. These networks are fundamental in dictating the solid-state architecture and influencing its properties in solution.
The dihydrochloride motif plays a crucial role in the crystal engineering of N1-cyclohexylethane-1,2-diamine dihydrochloride. The protonated amine groups (N-H⁺) act as strong hydrogen bond donors, while the chloride ions (Cl⁻) are effective hydrogen bond acceptors. This donor-acceptor relationship leads to the formation of robust N-H···Cl hydrogen bonds, which are primary determinants of the crystal packing.
In similar diamine dihydrochlorides, these interactions often lead to well-defined, predictable supramolecular synthons. jddtonline.infosaspublishers.com These synthons, which are structural units within supermolecules that can be formed and/or assembled by known or conceivable intermolecular interactions, guide the self-assembly process. For instance, the arrangement of these N-H···Cl bonds can result in the formation of chains, sheets, or more complex three-dimensional networks. The specific geometry of the N1-cyclohexylethane-1,2-diamine cation, with its bulky cyclohexyl substituent, will influence the steric environment around the hydrogen bonding sites, thus affecting the final supramolecular architecture.
The interplay between the strong, directional hydrogen bonds and weaker non-covalent interactions, such as van der Waals forces from the cyclohexyl ring, further refines the crystal packing. The understanding of these interactions is paramount for the rational design of crystalline materials with desired physical and chemical properties.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |
| Strong Hydrogen Bond | N-H⁺ | Cl⁻ | 3.0 - 3.3 | 150 - 180 |
| Weak Hydrogen Bond | C-H | Cl⁻ | 3.5 - 3.8 | 120 - 160 |
| van der Waals | Cyclohexyl CH₂ | Various | > 3.5 | N/A |
Note: The data in this table represents typical ranges for such interactions in organic hydrochloride salts and are intended to be illustrative for the N1-cyclohexylethane-1,2-diamine dihydrochloride system in the absence of specific crystallographic data.
The self-assembly of diamine-based molecules is a topic of significant interest due to their ability to form ordered structures in both the solid state and in solution. The N1-cyclohexylethane-1,2-diamine dihydrochloride molecule possesses key features that drive its self-assembly. The amphiphilic nature, with a hydrophobic cyclohexyl group and a hydrophilic dihydrochloride portion, can lead to the formation of micelles or other aggregates in aqueous solutions.
In the solid state, the self-assembly is primarily governed by the hydrogen bonding networks as previously discussed. The formation of these ordered structures can be influenced by factors such as solvent, temperature, and the presence of other interacting molecules. The study of these self-assembled structures is crucial for the development of new materials with applications in areas such as catalysis, separation, and molecular recognition.
Exploration of Host-Guest Chemistry with N1-cyclohexylethane-1,2-diamine Scaffolds
The structural features of N1-cyclohexylethane-1,2-diamine make it an intriguing scaffold for the development of host molecules in host-guest chemistry. The diamine backbone can be functionalized to create pre-organized cavities capable of binding specific guest molecules.
Receptors based on the N1-cyclohexylethane-1,2-diamine scaffold can be designed to recognize and bind a variety of guest molecules. The key to this recognition lies in the principles of molecular complementarity, where the size, shape, and chemical properties of the host's binding site match those of the guest.
The two amine groups can serve as anchoring points for the attachment of larger macrocyclic or acyclic structures, thereby creating a defined binding pocket. The cyclohexyl group can provide a hydrophobic surface within the binding cavity, favoring the inclusion of nonpolar guests. Furthermore, the amine groups themselves, when not protonated, can act as hydrogen bond donors or acceptors, allowing for the specific recognition of guests through hydrogen bonding interactions. The design of such receptors is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and drug delivery.
| Receptor Design Principle | Interacting Groups on Scaffold | Potential Guest Molecules | Primary Driving Interaction |
| Ion Pairing | Protonated Diamine | Anionic species (e.g., carboxylates, phosphates) | Electrostatic attraction |
| Hydrogen Bonding | Amine N-H | Molecules with H-bond acceptors (e.g., ethers, ketones) | Hydrogen bonds |
| Hydrophobic Inclusion | Cyclohexyl group | Small organic molecules (e.g., benzene, adamantane) | Hydrophobic effect |
| Chelation | Diamine nitrogens | Metal ions | Coordinate bonds |
The development of molecular containers that can encapsulate guest molecules and release them in response to an external stimulus is a major goal in supramolecular chemistry. Scaffolds derived from N1-cyclohexylethane-1,2-diamine can be incorporated into larger systems, such as capsules or vesicles, to study these phenomena.
For instance, the diamine moiety could be part of a pH-responsive system. At neutral or high pH, the amines would be deprotonated and could bind a guest molecule. Upon acidification, the amines become protonated, leading to a conformational change in the host and the release of the guest. Such stimuli-responsive systems are of great interest for applications in controlled release and targeted delivery. Research in this area focuses on understanding the thermodynamics and kinetics of guest binding and release, as well as on the design of systems with high selectivity and efficiency. mdpi.comresearchgate.net
Conclusion and Future Research Perspectives for N1 Cyclohexylethane 1,2 Diamine Dihydrochloride
Synthesis of Key Academic Contributions and Research Insights
N1-cyclohexylethane-1,2-diamine dihydrochloride (B599025) belongs to the class of N-substituted diamines, which are pivotal in various chemical fields. The core value of this compound lies in its structural features: an ethylenediamine (B42938) backbone providing two nitrogen-based coordination sites, with one nitrogen atom functionalized by a bulky cyclohexyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use as a reagent in various reactions. smolecule.com
Key research insights stem from the broader study of N-alkylated diamines. These compounds are extensively used as ligands for transition metals to form catalysts for a wide array of organic transformations. The presence of both a primary and a secondary amine allows for differential reactivity and the potential to create complex, sterically hindered coordination environments around a metal center. This steric bulk, provided by the cyclohexyl group, is crucial for influencing the selectivity of catalytic reactions, particularly in asymmetric synthesis where creating a specific chiral environment is key to obtaining the desired stereoisomer. sci-hub.seresearchgate.net
In materials science, diamines are fundamental monomers for the synthesis of polymers such as polyamides and polyimides. rsc.orgrsc.org The incorporation of an N-substituted diamine like N1-cyclohexylethane-1,2-diamine can introduce specific properties into the polymer backbone. The cyclohexyl group can enhance thermal stability and modify mechanical properties, while the amine functionalities provide sites for polymerization or cross-linking.
Identification of Remaining Research Challenges and Open Questions
Furthermore, the synthesis of enantiomerically pure N1-cyclohexylethane-1,2-diamine is a major unresolved issue. While methods for preparing chiral diamines are known, their application to this specific unsymmetrically substituted compound is not well-documented. sci-hub.seresearchgate.net The availability of enantiopure forms is essential for its most promising application in asymmetric catalysis.
The coordination chemistry of N1-cyclohexylethane-1,2-diamine is also largely unexplored. Key open questions include:
What are the coordination modes with different transition metals?
How does the cyclohexyl group influence the geometry and electronic properties of the resulting metal complexes?
What is the catalytic activity of these complexes in various organic reactions?
Finally, its full potential in materials science is yet to be realized. Systematic studies are needed to understand how its incorporation into polymers affects their thermal, mechanical, and optical properties.
Prognosticating Emerging Research Avenues and Untapped Potential for the Chemical Compound
The future of N1-cyclohexylethane-1,2-diamine dihydrochloride is promising, with several emerging research avenues poised to unlock its untapped potential.
Development of Novel Synthetic Methodologies for Enhanced Accessibility
Future research will likely focus on overcoming the current synthetic limitations. A key direction is the development of catalytic methods for N-alkylation that offer higher selectivity for the mono-substituted product. Modern approaches such as the "Borrowing Hydrogen" methodology, which uses alcohols (like cyclohexanol) as alkylating agents in the presence of a ruthenium or iridium catalyst, represent a more atom-economical and environmentally friendly alternative to traditional methods using alkyl halides. rsc.orgresearchgate.net These catalytic transfer hydrogenation reactions often exhibit high selectivity and yield.
Another promising avenue is the use of advanced reductive amination protocols, which could provide more control over the degree of alkylation. acs.org The development of such methods would significantly enhance the accessibility of N1-cyclohexylethane-1,2-diamine, paving the way for its broader investigation and application.
| Synthetic Method | Typical Reagents | Advantages | Challenges |
| Classical N-Alkylation | Cyclohexyl halide, Ethylenediamine | Simple procedure | Low selectivity, by-product formation |
| Catalytic N-Alkylation | Cyclohexanol (B46403), Ethylenediamine, Catalyst (e.g., CuO-NiO/γ-Al2O3) | Greener (uses alcohol), potentially higher selectivity | Requires catalyst development and optimization researchgate.net |
| Borrowing Hydrogen | Cyclohexanol, Ethylenediamine, Ru/Ir catalyst | High atom economy, generates water as the only by-product | Catalyst cost and sensitivity |
| Reductive Amination | Cyclohexanone (B45756), Ethylenediamine, Reducing agent (e.g., NaBH3CN) | Good control over reaction | Use of stoichiometric reducing agents |
Design of Next-Generation Advanced Catalytic Systems
The most significant untapped potential for N1-cyclohexylethane-1,2-diamine lies in its use as a ligand in asymmetric catalysis. Future work should focus on the synthesis of its chiral enantiomers and their application in creating novel metal-based catalysts. These catalysts could be highly effective for a range of stereoselective transformations, including:
Asymmetric hydrogenation and transfer hydrogenation.
Enantioselective Michael additions and Mannich reactions. mdpi.com
Asymmetric Friedel-Crafts reactions. mdpi.com
The unique steric and electronic properties conferred by the N-cyclohexyl group could lead to catalysts with novel reactivity and selectivity profiles, potentially outperforming existing systems. The presence of both a primary and a secondary amine offers the possibility of developing bifunctional or bimetallic catalysts, where one metal center activates one reactant while a second metal or a hydrogen-bonding amine site activates the other.
Exploration of Innovative Materials Science Applications with Tailored Performance
In materials science, N1-cyclohexylethane-1,2-diamine can be explored as a specialty monomer to create advanced functional materials. Its incorporation into polymer chains could be used to precisely tailor material properties. For example, it could be used to synthesize:
High-Performance Polyimides: The bulky, aliphatic cyclohexyl group could disrupt polymer chain packing, increasing solubility and processability without significantly compromising the high thermal stability characteristic of polyimides. rsc.orgrsc.org
Redox-Active Polymers: The diamine can serve as a building block for polyenaminones, which have shown promise due to their UV-shielding and redox-active properties, making them suitable for optical applications or energy storage devices. mdpi.com
Cross-Linked Resins: The two distinct amine groups can be used to control the cross-linking density in epoxy resins or polyurethanes, allowing for fine-tuning of mechanical strength and flexibility. mdpi.com
Biomedical Polymers: Functionalized N-substituted ethylenediamines are being investigated for creating zwitterionic polymers that can respond to pH changes, a property useful for drug delivery systems in oncology. nih.govacs.org This suggests a potential, albeit more distant, application for derivatives of N1-cyclohexylethane-1,2-diamine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N1-cyclohexylethane-1,2-diamine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of cyclohexanone derivatives with ethane-1,2-diamine, followed by hydrochlorination. For example, analogous compounds like (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride are synthesized via stereoselective reductive amination using sodium cyanoborohydride in methanol under inert atmospheres . Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents must be optimized to avoid side products like over-alkylated species. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) is critical for isolating high-purity dihydrochloride salts .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N1-cyclohexylethane-1,2-diamine dihydrochloride, and how are data interpreted?
- Methodological Answer :
- NMR : 1H/13C NMR in D2O or DMSO-d6 resolves cyclohexyl proton environments (δ 1.2–2.5 ppm) and amine/ammonium signals (δ 2.8–3.5 ppm). Splitting patterns confirm stereochemistry .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity (>98%) and detects residual solvents or byproducts .
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]+ for C8H18N2·2HCl) and fragmentation patterns .
Q. What are the key considerations for solubility and stability studies of N1-cyclohexylethane-1,2-diamine dihydrochloride in aqueous and organic solvents?
- Methodological Answer : Solubility is pH-dependent; the compound is highly soluble in water (>100 mg/mL at 25°C) but poorly soluble in nonpolar solvents. Stability studies should assess hydrolysis under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) and oxidative degradation (H2O2 exposure). Storage at −20°C in airtight, light-resistant containers prevents deliquescence and decomposition .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity and applications of N1-cyclohexylethane-1,2-diamine dihydrochloride in asymmetric catalysis?
- Methodological Answer : Enantiomeric purity (e.g., (1R,2R) vs. (1S,2S) configurations) determines chiral induction efficiency in catalysis. For example, (1R,2R)-stereoisomers of analogous dihydrochlorides act as ligands in asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) when paired with transition metals like Ru or Ir. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is essential for correlating structure-activity relationships .
Q. What methodologies are recommended for resolving contradictory data in solubility or stability studies of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (pH, temperature, ionic strength) and identify confounding factors. For instance, a factorial design can isolate the effect of buffer composition on solubility. Statistical tools (ANOVA, regression analysis) validate reproducibility, while orthogonal techniques (e.g., isothermal titration calorimetry vs. UV-Vis spectroscopy) cross-verify results .
Q. How can computational modeling optimize reaction pathways for synthesizing N1-cyclohexylethane-1,2-diamine dihydrochloride?
- Methodological Answer : Quantum mechanical calculations (DFT, Gaussian09) predict transition states and energetics for reductive amination steps. Molecular dynamics simulations (e.g., GROMACS) model solvent interactions to optimize reaction media. Machine learning platforms (e.g., ICReDD’s reaction path search tools) integrate computational and experimental data to propose high-yield conditions, reducing trial-and-error experimentation .
Q. What experimental strategies are used to study interactions between this compound and biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) with immobilized targets (e.g., enzymes).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
- Fluorescence Quenching : Monitors conformational changes in proteins (e.g., tryptophan emission shifts). Dose-response assays (IC50/EC50) in cell cultures validate pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
